molecular formula C21H26OS B14491269 Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester CAS No. 64712-67-0

Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester

Cat. No.: B14491269
CAS No.: 64712-67-0
M. Wt: 326.5 g/mol
InChI Key: IHVGYEYKGBPSRB-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester is a chemical compound with a complex structure that includes aromatic rings and thioester functionality

Preparation Methods

The synthesis of Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester typically involves the esterification of benzenecarbothioic acid derivatives with 2-phenylethanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the thioester group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds .

Scientific Research Applications

Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester involves its interaction with molecular targets through its thioester group. This group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules. The aromatic rings in the compound may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Properties

CAS No.

64712-67-0

Molecular Formula

C21H26OS

Molecular Weight

326.5 g/mol

IUPAC Name

S-(2-phenylethyl) 2,4,6-triethylbenzenecarbothioate

InChI

InChI=1S/C21H26OS/c1-4-16-14-18(5-2)20(19(6-3)15-16)21(22)23-13-12-17-10-8-7-9-11-17/h7-11,14-15H,4-6,12-13H2,1-3H3

InChI Key

IHVGYEYKGBPSRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)C(=O)SCCC2=CC=CC=C2)CC

Origin of Product

United States

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